Cas no 497147-11-2 (N-Hydroxy Pomalidomide)

N-Hydroxy Pomalidomide 化学的及び物理的性質
名前と識別子
-
- 1H-Isoindole-1,3(2H)-dione,2-(2,6-dioxo-3-piperidinyl)-4-(hydroxyamino)-
- N-Hydroxy Pomalidomide
-
計算された属性
- 精确分子量: 289.06993
じっけんとくせい
- PSA: 115.81
N-Hydroxy Pomalidomide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H953223-10mg |
N-Hydroxy Pomalidomide |
497147-11-2 | 10mg |
$ 74.00 | 2023-09-07 | ||
TRC | H953223-50mg |
N-Hydroxy Pomalidomide |
497147-11-2 | 50mg |
$ 334.00 | 2023-09-07 | ||
TRC | H953223-25mg |
N-Hydroxy Pomalidomide |
497147-11-2 | 25mg |
$176.00 | 2023-05-18 | ||
TRC | H953223-100mg |
N-Hydroxy Pomalidomide |
497147-11-2 | 100mg |
$ 623.00 | 2023-09-07 |
N-Hydroxy Pomalidomide 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
N-Hydroxy Pomalidomideに関する追加情報
N-Hydroxy Pomalidomide: A Comprehensive Overview
N-Hydroxy Pomalidomide, also known by its CAS number 497147-11-2, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in various therapeutic areas, particularly in the treatment of cancer and inflammatory diseases. The name N-Hydroxy Pomalidomide itself suggests its structural relationship to pomalidomide, a known immunomodulatory drug, with the addition of an N-hydroxy group that may influence its pharmacokinetic and pharmacodynamic properties.
The CAS number 497147-11-2 uniquely identifies this compound in chemical databases, ensuring that researchers and professionals can reference it accurately in scientific literature and regulatory documents. Recent studies have highlighted the importance of understanding the structural modifications of pomalidomide derivatives, such as N-Hydroxy Pomalidomide, to optimize their therapeutic potential while minimizing adverse effects.
One of the key areas of research surrounding N-Hydroxy Pomalidomide involves its mechanism of action. As a derivative of pomalidomide, it is expected to modulate the immune system by targeting specific cytokines and immune cells. However, the introduction of the N-hydroxy group may alter its binding affinity to these targets, potentially enhancing its efficacy or reducing off-target effects. This modification could be particularly beneficial in treating conditions where precise immune modulation is critical, such as autoimmune diseases or certain types of cancer.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of N-Hydroxy Pomalidomide with greater accuracy. Using molecular modeling techniques, scientists can assess how this compound might be absorbed, distributed, metabolized, and excreted within the human body. These insights are crucial for determining the optimal dosage and administration routes for potential clinical trials.
In terms of therapeutic applications, N-Hydroxy Pomalidomide shows promise in oncology due to its potential ability to inhibit tumor growth and metastasis. Preclinical studies have demonstrated that this compound may induce apoptosis in cancer cells while sparing healthy cells, which is a desirable trait for anti-cancer agents. Additionally, its anti-inflammatory properties could make it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
The synthesis of N-Hydroxy Pomalidomide involves a series of carefully controlled chemical reactions that ensure the integrity of its molecular structure. Researchers have explored various synthetic pathways to optimize yield and purity, which are essential for advancing this compound into clinical development. The use of green chemistry principles in these processes has also been encouraged to minimize environmental impact.
Another critical aspect of N-Hydroxy Pomalidomide research is its safety profile. As with any new drug candidate, understanding its toxicity and potential side effects is paramount. Early toxicological studies have indicated that this compound may exhibit a favorable safety profile compared to other immunomodulatory agents currently in use. However, further studies are required to confirm these findings and establish long-term safety data.
The development of N-Hydroxy Pomalidomide also highlights the importance of collaborative research across disciplines. Chemists, pharmacologists, immunologists, and clinicians must work together to translate laboratory findings into practical treatments for patients. This interdisciplinary approach ensures that all aspects of drug development—from synthesis to clinical trials—are thoroughly addressed.
In conclusion, N-Hydroxy Pomalidomide (CAS number 497147-11-2) represents a promising advancement in the field of medicinal chemistry. Its unique structural modifications offer opportunities for enhanced therapeutic efficacy while maintaining safety and tolerability. As research continues to unfold, this compound has the potential to contribute significantly to the treatment of various diseases, particularly those requiring precise immune modulation.
497147-11-2 (N-Hydroxy Pomalidomide) Related Products
- 191732-72-6(Lenalidomide)
- 19171-19-8(Pomalidomide)
- 19171-18-7(4-Nitrothalidomide)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 917918-80-0(4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)




